molecular formula C36H52N2O3 B11448021 N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](phenyl)amino}cyclohexanecarboxamide

N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](phenyl)amino}cyclohexanecarboxamide

Cat. No.: B11448021
M. Wt: 560.8 g/mol
InChI Key: BDBOCYFNRHCTTQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is a complex organic compound known for its antioxidant properties. It is primarily used in the stabilization of polymers, especially polyamides, due to its thermal stability and non-discoloring properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide involves multiple steps. One common method includes the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with cyclohexylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to polymers and biological molecules. The molecular targets include reactive oxygen species and free radicals, which are neutralized through redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in stabilizing a wide range of polymers without causing discoloration or degradation .

Properties

Molecular Formula

C36H52N2O3

Molecular Weight

560.8 g/mol

IUPAC Name

N-cyclohexyl-1-[N-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]anilino]cyclohexane-1-carboxamide

InChI

InChI=1S/C36H52N2O3/c1-34(2,3)29-24-26(25-30(32(29)40)35(4,5)6)20-21-31(39)38(28-18-12-8-13-19-28)36(22-14-9-15-23-36)33(41)37-27-16-10-7-11-17-27/h8,12-13,18-19,24-25,27,40H,7,9-11,14-17,20-23H2,1-6H3,(H,37,41)

InChI Key

BDBOCYFNRHCTTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(C2=CC=CC=C2)C3(CCCCC3)C(=O)NC4CCCCC4

Origin of Product

United States

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